molecular formula C33H27FN2O3 B2510040 (2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one CAS No. 477710-95-5

(2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one

Cat. No.: B2510040
CAS No.: 477710-95-5
M. Wt: 518.588
InChI Key: NDLPEKANJUNYEH-XMHGGMMESA-N
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Description

The compound (2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one is a complex organic molecule characterized by its unique structural features This compound contains multiple functional groups, including a benzyloxy group, a fluoro-substituted biphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the pyrazole intermediate: The pyrazole ring is formed by reacting 3-(1H-pyrazol-1-yl)propan-1-one with 2-fluoro-[1,1’-biphenyl]-4-yl bromide in the presence of a base like sodium hydride.

    Coupling reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the pyrazole intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and fluoro-substituted biphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), benzyl bromide (C₆H₅CH₂Br)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted derivatives with altered functional groups

Scientific Research Applications

(2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, gene expression, and protein synthesis.

    Inducing oxidative stress: Leading to cellular damage and apoptosis in certain contexts.

Comparison with Similar Compounds

(2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one: can be compared with other similar compounds, such as:

  • (2E)-3-[4-(methoxy)phenyl]-1-{3-[1-({2-chloro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one
  • (2E)-3-[4-(ethoxy)phenyl]-1-{3-[1-({2-bromo-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity, biological activity, and potential applications. The uniqueness of (2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one

Properties

IUPAC Name

(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27FN2O3/c1-24(39-29-17-18-30(31(34)22-29)27-10-6-3-7-11-27)32-20-21-36(35-32)33(37)19-14-25-12-15-28(16-13-25)38-23-26-8-4-2-5-9-26/h2-22,24H,23H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLPEKANJUNYEH-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC4=CC(=C(C=C4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NN(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC4=CC(=C(C=C4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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